1-(4-Tert-butylphenyl)propan-1-ol
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Overview
Description
1-(4-Tert-butylphenyl)propan-1-ol is an organic compound with the molecular formula C13H20O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-tert-butylphenyl)propan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-tert-butylphenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield 1-(4-tert-butylphenyl)propan-1-amine when reacted with ammonia and a reducing agent.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed:
Oxidation: 1-(4-tert-butylphenyl)propan-1-one.
Reduction: 1-(4-tert-butylphenyl)propan-1-amine.
Substitution: 1-(4-tert-butylphenyl)propyl chloride or bromide.
Scientific Research Applications
1-(4-Tert-butylphenyl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a ligand for certain enzymes, modulating their activity. The hydroxyl group allows for hydrogen bonding with active sites, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-(4-Tert-butylphenyl)ethanol: Similar structure but with a shorter carbon chain.
4-Tert-butylbenzyl alcohol: Lacks the propyl group, resulting in different reactivity.
1-(4-Tert-butylphenyl)propan-2-ol: Isomer with the hydroxyl group on the second carbon.
Uniqueness: 1-(4-Tert-butylphenyl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. The presence of the tert-butyl group enhances its stability and hydrophobicity, making it suitable for various applications .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,12,14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEYOAWQRAMQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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